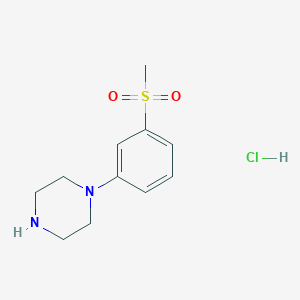
1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride
説明
The compound 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant, antianxiety, antibacterial, and anti-malarial activities . The specific compound , featuring a methylsulfonyl group attached to the phenyl ring, is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis and characterization of similar piperazine derivatives.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, Mannich reactions, and reactions with various electrophiles
科学的研究の応用
Synthesis and Pharmacological Evaluation
- A study focused on the synthesis of novel derivatives related to 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, exploring their potential antidepressant and antianxiety activities. These derivatives demonstrated significant effects in behavioral tests, highlighting the chemical's relevance in pharmacological research (J. Kumar et al., 2017).
Metabolic Pathways and Enzymatic Reactions
- Another study investigated the metabolic pathways of a compound structurally similar to 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, providing insights into the roles of various enzymes in its oxidative metabolism. This is crucial for understanding the compound's pharmacokinetics and potential interactions (Mette G. Hvenegaard et al., 2012).
Antipsychotic Agent Research
- Research on (piperazin-1-yl-phenyl)-arylsulfonamides, related to 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, showed their high affinity for certain serotonin receptors. This finding is significant for developing atypical antipsychotic agents, indicating the compound's potential in mental health treatment research (C. Park et al., 2010).
Anticancer Potential
- Studies on derivatives of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride have demonstrated notable anticancer activity. This highlights the compound's potential role in cancer treatment research, especially in the development of new anticancer agents (Kostyantyn Turov, 2020).
Antibacterial and Antimicrobial Activities
- Research into N-sulfonated derivatives of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride has shown promising results as antibacterial agents, indicating its potential in combating bacterial infections (M. Abbasi et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .
作用機序
Target of Action
Related compounds such as piperazine derivatives have been found to have affinity for α1- and α2-adrenoceptors . These receptors play a crucial role in the nervous system, regulating various physiological processes.
Mode of Action
It’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites . This allows the host body to easily remove or expel the invading organism.
Biochemical Pathways
Piperazine derivatives have been associated with antiarrhythmic and hypotensive activities , suggesting they may influence cardiovascular pathways.
Pharmacokinetics
It’s known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Related compounds have shown marked antiarrhythmic and hypotensive activities , suggesting potential cardiovascular effects.
Action Environment
It’s known that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and action.
特性
IUPAC Name |
1-(3-methylsulfonylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUWQKOMTQINGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352305-13-5 | |
| Record name | Piperazine, 1-[3-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352305-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)
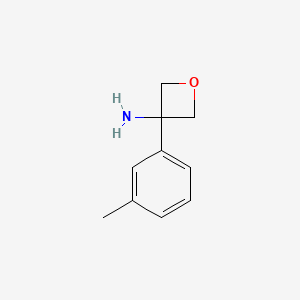
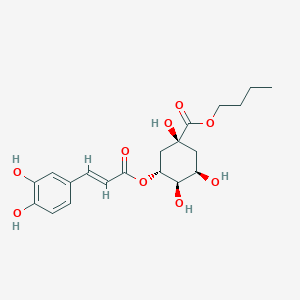
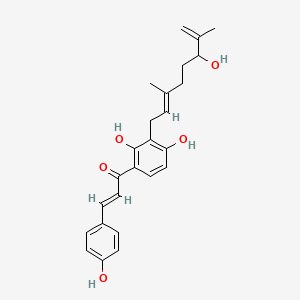
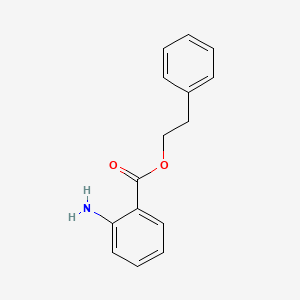
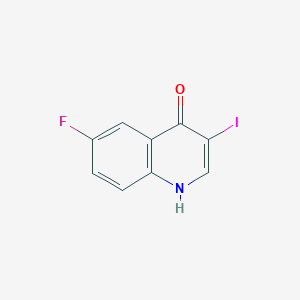
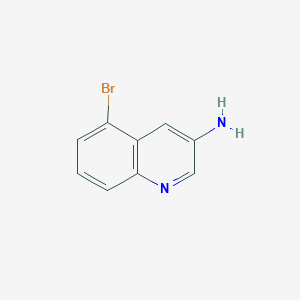
![tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate](/img/structure/B3027549.png)
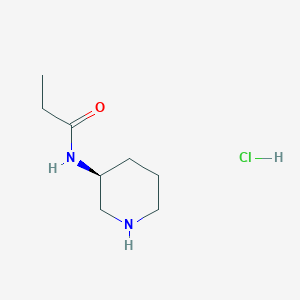
![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)
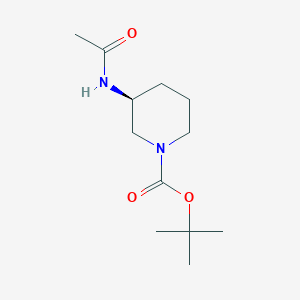
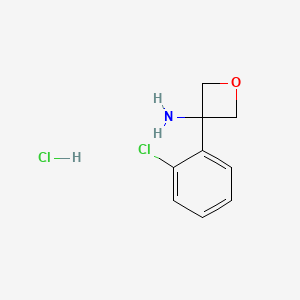
![tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate](/img/structure/B3027558.png)
